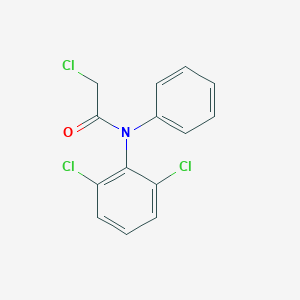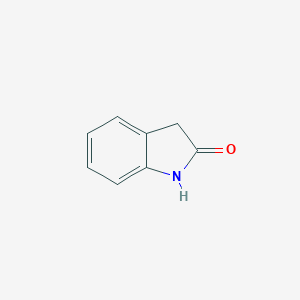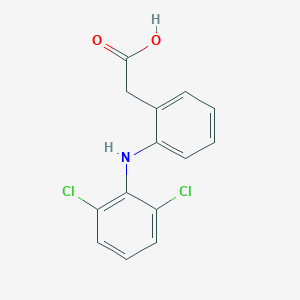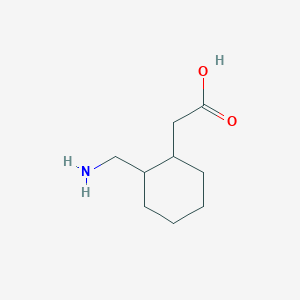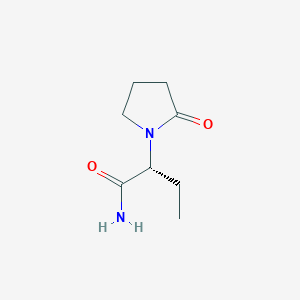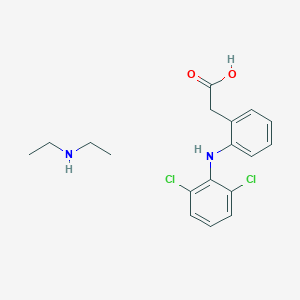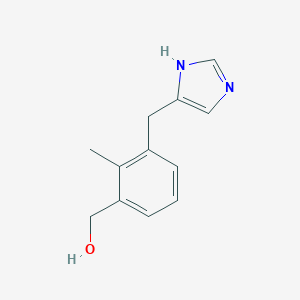
Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-
Übersicht
Beschreibung
“Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-” is a chemical compound with the molecular formula C12H14N2O . It is also known as 3-hydroxydetomidine and is a member of benzyl alcohols .
Synthesis Analysis
The synthesis of imidazole-based compounds like “Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-” has seen significant advances in recent years . Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Molecular Structure Analysis
The molecular structure of “Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-” consists of a benzene ring attached to a methanol group, with a 1H-imidazol-4-ylmethyl group at the 3rd position and a methyl group at the 2nd position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-” include a molecular weight of 202.25 g/mol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 455.4±40.0 °C at 760 mmHg, and an enthalpy of vaporization of 75.4±3.0 kJ/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 and a topological polar surface area of 48.9 Ų .
Wissenschaftliche Forschungsanwendungen
Fluorescent Probe Synthesis
Benzenemethanol derivatives have been utilized in the synthesis of fluorescent probes. For example, a compound synthesized from 3-methylbenzene-1,2-diamine showed strong fluorescence when coordinated with Zn2+, indicating potential applications in fluorescence-based sensing and imaging technologies (Zheng Wen-yao, 2012).
Coordination Polymers
Biodiesel Production
In biodiesel production, benzenemethanol derivatives have been employed as catalysts. Research indicates their effectiveness in catalyzing the transesterification of oils, a crucial step in biodiesel synthesis (Avinash Ganesh Khiratkar et al., 2018).
Electrocatalysis
Benzenemethanol derivatives have been applied in electrocatalysis. For instance, an imidazole derivative was used as a bifunctional electrocatalyst for the simultaneous determination of various substances, highlighting its potential in electrochemical sensors and analytical techniques (N. Nasirizadeh et al., 2013).
Photocatalytic Activity
Some coordination polymers based on benzenemethanol derivatives have been found to exhibit photocatalytic activity, which could be significant in environmental applications like dye degradation (Xiutang Zhang et al., 2015).
Structural and Spectroscopic Analysis
Benzenemethanol derivatives have been used in structural and spectroscopic analysis, providing valuable insights into molecular geometry and vibrational frequencies. This is crucial in the field of chemistry for understanding molecular interactions and properties (G. Li et al., 2013).
Eigenschaften
IUPAC Name |
[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12/h2-4,6,8,15H,5,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAWYMFVGHLOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1CO)CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567303 | |
| Record name | {3-[(1H-Imidazol-5-yl)methyl]-2-methylphenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl- | |
CAS RN |
115664-37-4 | |
| Record name | {3-[(1H-Imidazol-5-yl)methyl]-2-methylphenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



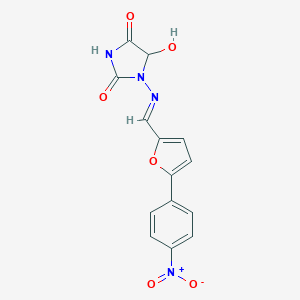
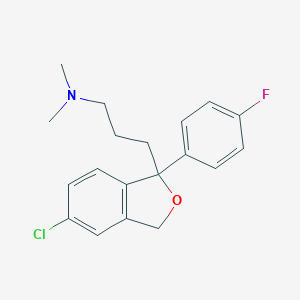
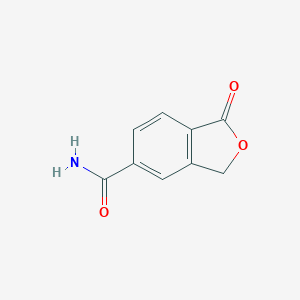
![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)
